molecular formula C7H10N2O B1311165 1-(2-Methyl-1H-imidazol-1-YL)acetone CAS No. 31964-03-1

1-(2-Methyl-1H-imidazol-1-YL)acetone

Cat. No. B1311165
CAS RN: 31964-03-1
M. Wt: 138.17 g/mol
InChI Key: UYYVOWAZMOPUPM-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1H-imidazol-1-YL)acetone” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

In the molecule of a similar compound, “1-(2-Methyl-5-nitro-1H-imidazol-1-YL)acetone”, the nitro and carbonyl groups are tilted with respect to the imidazole ring by 9.16 and 65.47 degrees, respectively . Neighboring chains are linked via C-H⋯N and C-H⋯O hydrogen bonds forming two-dimensional slab-like networks lying parallel to (01-1) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Imidazole Derivatives Synthesis : Research on imidazole compounds, like the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole, showcases their utility in creating complex heterocyclic structures, which have potential applications in pharmaceuticals and materials science (El’chaninov, Vlasova, & El’chaninov, 2017).

Catalysis and Chemical Transformations

  • Catalytic Applications : Studies highlight the use of N-heterocyclic carbenes derived from imidazole compounds for catalyzing transesterification and acylation reactions, indicating their significance in organic synthesis and industrial processes (Grasa, Kissling, & Nolan, 2002).

Material Science

  • Ionic Liquids and Solubility : Research into the synthesis and properties of ionic liquids, such as 1-methyl-3-butyl imidazole tetrafluoroborate, explores their solubility and potential applications in green chemistry and solvent systems (Tian et al., 2013).

Molecular Structure and Properties

  • Structural Transformations : Studies on the structural transformations and polymorphism of imidazole-based compounds provide insights into their chemical behavior and potential for creating materials with specific physical properties (Štefan et al., 2020).

Antimicrobial Applications

  • Antimicrobial Activity : The synthesis of new compounds derived from imidazole and their evaluation for antimicrobial activity showcases the potential of imidazole derivatives in developing new antibiotics and antifungal agents (Punia et al., 2021).

properties

IUPAC Name

1-(2-methylimidazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYVOWAZMOPUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432487
Record name 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-1H-imidazol-1-YL)acetone

CAS RN

31964-03-1
Record name 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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